molecular formula C39H50F3N7O14 B12430410 Ffagldd (tfa)

Ffagldd (tfa)

カタログ番号: B12430410
分子量: 897.8 g/mol
InChIキー: WJAUICWMSDKFMW-HAYWJZKBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FFAGLDD (TFA) is a peptide selective for MMP9 cleavage, utilized for the cytosolic delivery of doxorubicin (DOX) to achieve controlled, gradual drug delivery and release both temporally and spatially . This compound is particularly significant in the field of targeted drug delivery, where precision and control over drug release are crucial.

準備方法

Synthetic Routes and Reaction Conditions: FFAGLDD (TFA) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mild conditions to prevent degradation of the peptide .

Industrial Production Methods: In industrial settings, the production of FFAGLDD (TFA) involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a stable, dry product. Trifluoroacetic acid (TFA) is used during the purification process to cleave the peptide from the resin and to remove protecting groups .

化学反応の分析

Types of Reactions: FFAGLDD (TFA) primarily undergoes cleavage reactions mediated by matrix metalloproteinase 9 (MMP9). This selective cleavage is crucial for its function in targeted drug delivery .

Common Reagents and Conditions: The cleavage of FFAGLDD (TFA) by MMP9 occurs under physiological conditions, typically at a pH of around 7.4 and at body temperature (37°C). The presence of MMP9 is essential for the selective cleavage of the peptide .

Major Products Formed: The major products formed from the cleavage of FFAGLDD (TFA) by MMP9 are shorter peptide fragments, which facilitate the release of the encapsulated drug, doxorubicin .

科学的研究の応用

FFAGLDD (TFA) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying peptide cleavage and drug delivery mechanisms. In biology and medicine, FFAGLDD (TFA) is utilized for targeted drug delivery, allowing for controlled release of therapeutic agents such as doxorubicin. This targeted approach minimizes side effects and enhances the efficacy of the drug .

In the pharmaceutical industry, FFAGLDD (TFA) is employed in the development of advanced drug delivery systems. Its ability to selectively release drugs in response to specific enzymes makes it a valuable tool for creating more effective and safer treatments .

作用機序

The mechanism of action of FFAGLDD (TFA) involves its selective cleavage by MMP9. Upon cleavage, the peptide releases the encapsulated drug, doxorubicin, in a controlled manner. This process ensures that the drug is released only in the presence of MMP9, which is often overexpressed in certain types of cancer cells. This targeted delivery enhances the therapeutic efficacy of the drug while minimizing its side effects .

類似化合物との比較

FFAGLDD (TFA) is unique in its selective cleavage by MMP9 and its application in targeted drug delivery. Similar compounds include other MMP9-selective peptides such as GFFLGLDD, which also undergo selective cleavage by MMP9 and are used for drug delivery . FFAGLDD (TFA) stands out due to its specific sequence and its ability to achieve controlled, gradual drug release .

Conclusion

FFAGLDD (TFA) is a significant compound in the field of targeted drug delivery, offering precise control over drug release through its selective cleavage by MMP9. Its applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research and pharmaceutical development.

特性

分子式

C39H50F3N7O14

分子量

897.8 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C37H49N7O12.C2HF3O2/c1-20(2)14-25(35(53)43-27(17-30(46)47)36(54)44-28(37(55)56)18-31(48)49)41-29(45)19-39-32(50)21(3)40-34(52)26(16-23-12-8-5-9-13-23)42-33(51)24(38)15-22-10-6-4-7-11-22;3-2(4,5)1(6)7/h4-13,20-21,24-28H,14-19,38H2,1-3H3,(H,39,50)(H,40,52)(H,41,45)(H,42,51)(H,43,53)(H,44,54)(H,46,47)(H,48,49)(H,55,56);(H,6,7)/t21-,24-,25-,26-,27-,28-;/m0./s1

InChIキー

WJAUICWMSDKFMW-HAYWJZKBSA-N

異性体SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

正規SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。